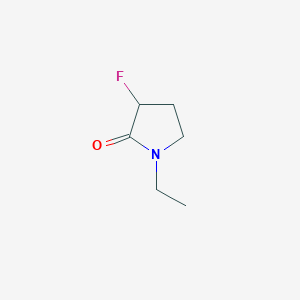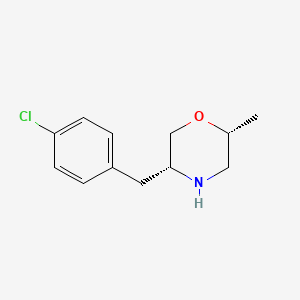
1-Ethyl-3-fluoropyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-fluoropyrrolidin-2-one is a fluorinated pyrrolidinone derivative. Pyrrolidinones are five-membered lactams that are commonly found in both natural and synthetic compounds. The presence of a fluorine atom in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-ethyl-3-fluoropyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-3-fluoropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-fluoropyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have shown that the compound can bind to active sites of proteins, influencing their function and activity .
Comparación Con Compuestos Similares
1-Ethyl-3-fluoropyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoropyrrolidin-2-one: Similar structure but without the ethyl group, affecting its reactivity and applications.
N-Ethylpyrrolidin-2-one: Lacks the fluorine atom, leading to different interactions with molecular targets.
The presence of both the ethyl and fluorine groups in this compound makes it unique, providing a balance of hydrophobic and electronic properties that enhance its utility in various applications .
Propiedades
Fórmula molecular |
C6H10FNO |
|---|---|
Peso molecular |
131.15 g/mol |
Nombre IUPAC |
1-ethyl-3-fluoropyrrolidin-2-one |
InChI |
InChI=1S/C6H10FNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 |
Clave InChI |
ZBUVQJFKQPGQGJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)




![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
![3-Oxa-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B13109525.png)
